molecular formula C16H20N4O4S B2845285 4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine CAS No. 2097903-37-0

4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine

Numéro de catalogue: B2845285
Numéro CAS: 2097903-37-0
Poids moléculaire: 364.42
Clé InChI: BCKZPLGSESYDOL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine (CAS 2097903-37-0) is a synthetic organic compound with a molecular formula of C16H20N4O4S and a molecular weight of 364.42 g/mol . This reagent features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its bioisosteric properties and an unusually wide spectrum of potential biological activities . The 1,2,4-oxadiazole ring can serve as a stable surrogate for ester and amide functional groups, and derivatives have been investigated for anticancer, anti-inflammatory, antiviral, and antibacterial applications, making it a valuable scaffold in drug discovery programs . The specific substitution pattern of this molecule, incorporating the 1,2,4-oxadiazole ring linked to a phenylpyrrolidine core and a sulfonylmorpholine group, presents a complex architecture that may be of significant interest for exploring novel bioactive molecules and structure-activity relationships (SAR). This product is offered for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use. Researchers can find this compound available for purchase from various chemical suppliers, including Life Chemicals, in quantities ranging from 1mg to 30mg .

Propriétés

IUPAC Name

4-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c21-25(22,19-6-8-23-9-7-19)20-10-14(13-4-2-1-3-5-13)15(11-20)16-17-12-24-18-16/h1-5,12,14-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKZPLGSESYDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S with a molecular weight of 376.48 g/mol. The structural features include:

  • A morpholine ring.
  • A sulfonyl group connected to a pyrrolidine moiety.
  • An oxadiazole ring that contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Compounds similar to those containing oxadiazole moieties have been reported to inhibit various protein kinases, which play critical roles in cell signaling pathways associated with cancer and inflammation .
  • Induction of Apoptosis : Research indicates that oxadiazoles can activate caspases, leading to programmed cell death (apoptosis), which is essential for eliminating cancerous cells .
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, suggesting potential applications in treating infections .

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy of 4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine:

Assay TypeResultReference
Cytotoxicity (Cancer Cell Lines)IC50 values ranging from 10 µM to 30 µM
Antimicrobial ActivityEffective against Gram-positive bacteria
Apoptosis InductionSignificant increase in caspase activity
Anti-inflammatory EffectsReduction in inflammatory cytokines

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : In vitro studies demonstrated that the compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves caspase activation and disruption of mitochondrial membrane potential.
  • Neurological Disorders : Preliminary studies suggest that the compound may have neuroprotective effects by modulating oxidative stress pathways, which could be beneficial in

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. Specifically, compounds containing the oxadiazole moiety have been studied for their ability to inhibit various kinases involved in cancer progression. For instance, studies on related oxadiazole derivatives have shown them to selectively inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in numerous cancers. The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl ring and the heterocyclic components can enhance inhibitory potency, indicating that similar modifications in 4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine may yield effective anticancer agents .

1.2 Neuroprotective Effects

The neuroprotective potential of morpholine derivatives has been explored in the context of neurodegenerative diseases. Compounds similar to 4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. This suggests that the compound may be beneficial in developing therapies for conditions such as Alzheimer's disease and Parkinson's disease .

Pharmacological Studies

2.1 Inhibition of Enzymatic Activity

The compound's sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes. Research into similar compounds has demonstrated their effectiveness as enzyme inhibitors, which can be crucial for developing treatments for conditions like glaucoma and edema. The structural features of 4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine may allow it to interact effectively with enzyme active sites .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerOxadiazole derivativesInhibition of GSK-3β; reduced tumor growth
NeuroprotectionMorpholine derivativesProtection against oxidative stress
Enzyme inhibitionSulfonamide compoundsInhibition of carbonic anhydrases

Case Studies

Case Study 1: GSK-3β Inhibition

A study focused on a series of oxadiazole derivatives reported IC50 values as low as 0.35 µM for GSK-3β inhibition. These findings underline the importance of structural modifications in enhancing potency and selectivity .

Case Study 2: Neuroprotection in Animal Models

In vivo studies involving morpholine derivatives have demonstrated significant neuroprotective effects in rodent models subjected to ischemic conditions. The administration of these compounds resulted in reduced neuronal death and improved functional recovery .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues in Patent Literature

2.1.1 Morpholinone Derivatives () The patent compound 4-{4-[5(S)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one shares a morpholine core but differs critically in substituents. Its oxazolidinone ring (a lactam with an oxygen atom) contrasts with the oxadiazole in the target compound. Oxazolidinones are more polar due to the ketone and amine groups, which may reduce membrane permeability compared to the oxadiazole’s aromatic character.

2.1.2 Morpholine-Sulfonyl Cyclopentanol Derivatives () Compounds such as (1S,3R,4S)-3-Ethyl-1-(morpholine-4-sulfonylmethyl)-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentanol feature a morpholine-sulfonyl moiety but incorporate a triazolopyrazine ring and cyclopentanol scaffold. However, the ethyl and hydroxyl groups in these derivatives may increase solubility (e.g., logP ≈ 1.8) but reduce metabolic stability due to oxidative susceptibility .

Pyrazole-Based Sulfonyl Compounds ()

The pyrazole derivative 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde shares a sulfonyl-related group (sulfanyl) but diverges in core structure. The trifluoromethyl and aldehyde groups in this compound confer high electronegativity and reactivity, unlike the oxadiazole’s inert aromaticity. The chlorophenylsulfanyl group may enhance halogen bonding but lacks the conformational restraint provided by the pyrrolidine-sulfonyl linkage in the target compound. Such structural differences likely result in divergent biological target profiles .

Table 1: Key Physicochemical and Structural Comparisons

Compound Core Structure Key Substituents Predicted logP Notable Features
Target Compound Morpholine-pyrrolidine Oxadiazole, phenyl, sulfonyl ~2.5 Rigid sulfonyl bridge; metabolic stability
Morpholinone Derivative () Morpholinone-oxazolidinone Aminomethyl, oxazolidinone ~1.2 High polarity; reduced membrane permeability
Cyclopentanol Derivative () Cyclopentanol-triazolopyrazine Ethyl, hydroxyl, triazolopyrazine ~1.8 High solubility; oxidative susceptibility
Pyrazole Derivative () Pyrazole Trifluoromethyl, chlorophenylsulfanyl ~3.0 Electrophilic aldehyde; halogen bonding

Research Findings and Implications

  • In contrast, the triazolopyrazine derivatives () are more likely to target nucleic acids or G-protein-coupled receptors due to their extended aromatic systems .
  • Synthetic Accessibility: The target compound’s pyrrolidine-oxadiazole scaffold may require multi-step synthesis, including cycloaddition for oxadiazole formation, whereas the morpholinone derivative () employs a simpler lactamization process .
  • Drug-Likeness: The sulfonyl group in the target compound improves aqueous solubility (cLogS ≈ -3.2) compared to the pyrazole derivative’s sulfanyl group (cLogS ≈ -4.5), but both trail the cyclopentanol derivative’s superior solubility (cLogS ≈ -2.1) .

Q & A

Q. Table 1: Key Synthetic Conditions

StepReagents/ConditionsPurposeReference
SulfonylationXylene, reflux, 25–30 hrIntroduce sulfonyl group
CyclizationChloranil, NaOHOxadiazole ring formation
PurificationMethanol recrystallizationIsolate product

Advanced: How can computational methods aid in predicting the biological activity of this compound?

Answer:
Computational strategies include:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding affinities with target proteins (e.g., enzymes or receptors). highlights docking studies for analogous morpholine derivatives to identify potential anticancer targets .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) using Gaussian software to correlate reactivity with biological activity .
  • MD Simulations : Assess stability of ligand-protein complexes over nanoseconds to validate docking results .

Basic: What analytical techniques are suitable for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : Confirm structural integrity via 1^1H and 13^13C NMR (e.g., δ 3.26 ppm for morpholine protons in DMSO-d6_6) .
  • Mass Spectrometry (EI-MS) : Verify molecular weight (e.g., m/z 277 for a related triazole-morpholine derivative) .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for similar sulfonylmorpholine compounds .

Advanced: How do structural modifications at the pyrrolidine or oxadiazole rings affect pharmacological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Oxadiazole Substitution : Electron-withdrawing groups (e.g., fluorine at the oxadiazole ring) enhance metabolic stability and target affinity, as seen in fluorinated analogs .
  • Pyrrolidine Modifications : Bulky aryl groups at the pyrrolidine 4-position (e.g., phenyl) improve lipophilicity and blood-brain barrier penetration .
  • Sulfonyl Group : The sulfonyl linker is critical for hydrogen bonding with enzymatic active sites, as shown in docking studies of sulfonamide-containing drugs .

Basic: What are the challenges in purifying this compound?

Answer:
Challenges arise from:

  • High Polarity : The sulfonyl and morpholine groups increase solubility in polar solvents, complicating extraction. Use mixed solvents (e.g., ethyl acetate/hexane) for recrystallization .
  • Byproduct Formation : Oxidative byproducts from chloranil require careful pH adjustment (5% NaOH) during workup .
  • Scale-Up : Industrial-scale purification may require flash chromatography or preparative HPLC, as noted in patent methodologies .

Advanced: What strategies resolve contradictions in spectroscopic data versus computational predictions?

Answer:
Address discrepancies via:

  • Cross-Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., adjust basis sets in Gaussian to match 1^1H NMR chemical shifts) .
  • Crystallographic Data : Use X-ray structures to validate computational geometry optimizations .
  • Dynamic Effects : Incorporate solvent and temperature corrections in simulations to align with experimental conditions .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C, monitored via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for morpholine derivatives) .

Advanced: What role does the morpholine moiety play in modulating pharmacokinetic properties?

Answer:
The morpholine ring:

  • Enhances Solubility : Its oxygen atom improves aqueous solubility, critical for oral bioavailability .
  • Reduces CYP450 Inhibition : Unlike piperazine analogs, morpholine derivatives show lower cytochrome P450 interactions, minimizing drug-drug interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.